3-Fluoro-1H-pyrazole
Overview
Description
3-Fluoro-1H-pyrazole is a heterocyclic compound with the molecular formula C3H3FN2. It is a derivative of pyrazole, where a fluorine atom is substituted at the third position of the pyrazole ring.
Scientific Research Applications
3-Fluoro-1H-pyrazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity.
Materials Science: this compound is employed in the synthesis of advanced materials with unique properties.
Future Directions
Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Since the early 1990s, their popularity has grown exponentially . In this review, analysis of novel synthetic approaches to fluorinated pyrazoles that appeared in recent years is performed . A particular emphasis is devoted to a detailed consideration of reaction mechanisms . In addition, the reasons that have led to the ever-increasing popularity of fluorinated pyrazoles in various areas of science are discussed . At the end of the review, several potentially interesting but yet mostly unknown classes of fluorinated pyrazoles are outlined .
Mechanism of Action
Target of Action
3-Fluoro-1H-pyrazole is a compound that has been studied for its potential pharmacological effects . . Pyrazole derivatives, in general, are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives, in general, are known to affect various biochemical pathways, leading to downstream effects
Result of Action
Pyrazole derivatives, in general, are known to have various effects at the molecular and cellular levels
Biochemical Analysis
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the known biological activities of other pyrazole derivatives .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1H-pyrazole can be achieved through several methods:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions.
Condensation Reactions: Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.
Halogen Exchange Reactions: The halogen exchange method involves the substitution of a halogen atom (such as bromine) with fluorine using reagents like silver fluoride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Bromine and other oxidizing agents are commonly used to oxidize pyrazoline intermediates to pyrazoles.
Reducing Agents: Various reducing agents can be employed to reduce pyrazole derivatives to their corresponding reduced forms.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Comparison with Similar Compounds
3-Fluoro-1H-pyrazole can be compared with other fluorinated pyrazoles and indazoles:
Properties
IUPAC Name |
5-fluoro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDHCIJGEKNYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567640 | |
Record name | 5-Fluoro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14521-81-4 | |
Record name | 5-Fluoro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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